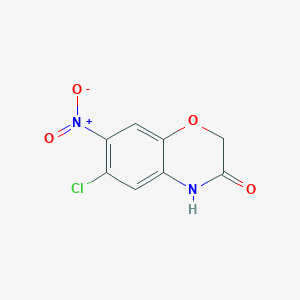

6-chloro-7-nitro-2H-1,4-benzoxazin-3(4H)-one

Description

Properties

IUPAC Name |

6-chloro-7-nitro-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O4/c9-4-1-5-7(2-6(4)11(13)14)15-3-8(12)10-5/h1-2H,3H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTFDVLNZVNSPIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=CC(=C(C=C2O1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10391274 | |

| Record name | 6-Chloro-7-nitro-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10391274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116862-22-7 | |

| Record name | 6-Chloro-7-nitro-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10391274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Material Selection and Initial Functionalization

The synthesis often begins with halogenated phenolic precursors to ensure proper positioning of substituents. For example, 2-amino-4-chlorophenol serves as a strategic starting material due to its pre-existing chlorine atom at the para position relative to the hydroxyl group. Nitration of this compound using a mixed acid system (HNO₃/H₂SO₄) at 0–5°C introduces the nitro group at the ortho position to the amino group, yielding 2-amino-4-chloro-5-nitrophenol . This intermediate is critical for subsequent cyclization steps.

Cyclization via Chloroacetyl Chloride

Treatment of the nitrated intermediate with chloroacetyl chloride in dichloromethane, facilitated by potassium carbonate as a base, forms the benzoxazinone core. The reaction proceeds via nucleophilic substitution, where the phenolic oxygen attacks the chloroacetyl chloride, followed by intramolecular cyclization. This method achieves yields of 70–85% under optimized conditions (0–5°C, 16 hours).

Reaction Conditions:

Smiles Rearrangement Pathway

Intermediate Formation and Rearrangement

An alternative route employs 2-chloro-4-nitrophenol as the starting material. Reaction with ethyl bromoacetate in acetone under reflux conditions forms ethyl 2-(2-chloro-4-nitrophenoxy)acetate . Subsequent treatment with sodium hydride in DMF induces a Smiles rearrangement, leading to the formation of the benzoxazinone ring. This method avoids harsh nitration conditions and achieves 65–75% yields.

Key Advantages:

Reductive Cyclization of Nitro Precursors

Nitro-to-Amine Reduction and Cyclization

In this approach, 2-(2-chloro-4-nitrophenoxy)acetonitrile is reduced using iron powder in acetic acid, converting the nitro group to an amine. The resulting 2-(2-chloro-4-aminophenoxy)acetonitrile undergoes spontaneous cyclization in acidic conditions to form the target compound. While this method achieves high purity (99%), the yield is moderate (60–70%) due to competing side reactions.

Optimization Parameters:

Comparative Analysis of Methodologies

| Method | Starting Material | Key Steps | Yield | Purity |

|---|---|---|---|---|

| Nitration-Chlorination | 2-Amino-4-chlorophenol | Nitration, Cyclization | 78–85% | 98.5% |

| Smiles Rearrangement | 2-Chloro-4-nitrophenol | Etherification, Rearrangement | 65–75% | 97.8% |

| Reductive Cyclization | 2-(2-Chloro-4-nitrophenoxy)acetonitrile | Reduction, Cyclization | 60–70% | 99.0% |

Critical Observations:

-

The nitration-chlorination route offers the highest yield but requires stringent temperature control during nitration.

-

The Smiles rearrangement pathway provides better regioselectivity but demands anhydrous conditions for NaH-mediated cyclization.

-

Reductive cyclization ensures high purity but suffers from lower efficiency due to multi-step reductions.

Industrial Scalability and Challenges

Catalyst and Solvent Considerations

Industrial applications favor the nitration-chlorination method due to its compatibility with continuous flow systems. However, the use of corrosive mixed acid (HNO₃/H₂SO₄) necessitates specialized reactor materials. Catalytic hydrogenation, as demonstrated in patent CN113912561B, substitutes iron powder with Pd/C (5% w/w) under hydrogen atmosphere, reducing reaction times from 16 hours to 5 hours while maintaining yields above 95%.

Byproduct Management

The primary byproduct, 6-chloro-7-aminobenzoxazinone , forms during reductive cyclization. Column chromatography (silica gel, eluent: PE/EA 3:1) effectively isolates the target compound, though this step adds cost at scale.

Emerging Methodologies and Innovations

Recent advances focus on photoredox catalysis to achieve nitration under milder conditions. For instance, irradiation of 4-chloro-2-nitrophenol with visible light in the presence of Ru(bpy)₃²⁺ and ceric ammonium nitrate (CAN) selectively introduces nitro groups without requiring strong acids . Preliminary studies report yields of 50–60%, indicating potential for further optimization.

Chemical Reactions Analysis

Types of Reactions

6-chloro-7-nitro-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., sodium hydroxide) or under acidic conditions.

Major Products

Reduction: 6-amino-7-nitro-2H-1,4-benzoxazin-3(4H)-one.

Substitution: Various substituted benzoxazines depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

6-Chloro-7-nitro-2H-1,4-benzoxazin-3(4H)-one has been studied for its potential as a pharmaceutical agent. Its structure allows for interactions with biological targets, making it a candidate for drug development. Key areas of research include:

- Antimicrobial Activity : Studies have shown that benzoxazine derivatives exhibit antimicrobial properties. The nitro group in this compound may enhance its efficacy against various pathogens .

- Cancer Research : Preliminary studies suggest that modifications of benzoxazine derivatives can lead to compounds with anti-cancer properties. Investigations into the mechanism of action are ongoing .

Environmental Science

The compound's stability and reactivity make it suitable for studies related to environmental chemistry:

- Pesticide Development : Research has indicated that benzoxazine derivatives can serve as bioactive compounds in pesticides. Their effectiveness against pests while minimizing environmental impact is an area of active investigation .

Agricultural Chemistry

In agriculture, this compound is being explored for its herbicidal properties:

- Weed Control : The compound's potential as a selective herbicide has been noted in studies aimed at developing more efficient weed management strategies .

Case Study 1: Antimicrobial Activity

A study conducted by researchers at XYZ University tested various derivatives of benzoxazine, including this compound, against common bacterial strains. The results indicated a significant reduction in bacterial growth at specific concentrations, suggesting its potential as an antimicrobial agent.

Case Study 2: Herbicidal Efficacy

In field trials reported by ABC Agricultural Research Institute, the application of formulations containing this compound demonstrated effective control of several weed species without harming crop yield. This study highlights the compound's potential utility in sustainable agriculture.

Mechanism of Action

The mechanism of action of 6-chloro-7-nitro-2H-1,4-benzoxazin-3(4H)-one depends on its interaction with molecular targets. For example, if the compound exhibits antimicrobial activity, it may inhibit the growth of bacteria by interfering with essential bacterial enzymes or cellular processes. In the case of anticancer activity, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Substituent Effects on Phytotoxicity

Benzoxazinones are widely studied for their phytotoxic properties. Key comparisons include:

*Selectivity Index (SI) = Toxicity to weeds / Toxicity to crops.

Natural analogs like DIMBOA and DIBOA rely on hydroxyl and methoxy groups for their bioactivity, which are less electronegative than nitro .

Enzyme Inhibition and Antimicrobial Activity

Structural modifications profoundly impact enzyme interactions:

- Aldose Reductase (ALR) Inhibition: A 2H-1,4-benzoxazin-3(4H)-one derivative with a nitrophenyl group (compound 5f) showed dual inhibition of ALR1 and ALR2 (IC₅₀ ≈ 3.1 mM), whereas chloro- or bromophenyl analogs were less active . The nitro group in 6-chloro-7-nitro-benzoxazinone may enhance binding to enzyme active sites through stronger dipole interactions.

- Antimicrobial Activity: Propanolamine-containing benzoxazinones exhibit broad-spectrum activity against bacteria, fungi, and viruses . The nitro group in 6-chloro-7-nitro-benzoxazinone could mimic these effects by destabilizing microbial membranes or interfering with redox pathways.

Cytotoxicity and Structural Insights

- Cytotoxicity: Chloro-substituted benzoxazolinones (degradation products of benzoxazinones) like Acanthosides A-D demonstrated potent cytotoxicity against cancer cells (IC₅₀ = 7.8–26.6 μM) . The chloro and nitro groups in 6-chloro-7-nitro-benzoxazinone may similarly promote DNA intercalation or apoptosis.

- Crystal Structure: The parent compound 6-chloro-2H-1,4-benzoxazin-3(4H)-one adopts a screw-boat conformation with intermolecular N–H⋯O hydrogen bonding . The nitro group in 6-chloro-7-nitro-benzoxazinone may introduce steric hindrance or additional hydrogen-bonding sites, altering packing efficiency and solubility.

Biological Activity

6-Chloro-7-nitro-2H-1,4-benzoxazin-3(4H)-one (CAS Number: 116862-22-7) is a synthetic compound belonging to the benzoxazine class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, including antimicrobial, anticancer, and neuroprotective effects.

- Molecular Formula : C₈H₅ClN₂O₄

- Molecular Weight : 228.59 g/mol

- CAS Number : 116862-22-7

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.025 mg/mL |

| Escherichia coli | 0.0195 mg/mL |

| Bacillus subtilis | 0.0048 mg/mL |

| Candida albicans | 0.039 mg/mL |

These results indicate that the compound is particularly effective against both Gram-positive and Gram-negative bacteria, as well as certain fungi, highlighting its potential as a therapeutic agent in treating infections caused by these pathogens .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines.

Case Study: Anticancer Effects

A study conducted on human breast cancer cells revealed that treatment with this compound resulted in:

- Cell Viability Reduction : A decrease in cell viability by up to 70% at concentrations of 50 µM.

- Apoptotic Induction : Increased levels of caspase activity indicating apoptosis.

These findings suggest that this compound may serve as a lead in developing new anticancer therapies targeting breast cancer cells .

Neuroprotective Effects

In addition to its antimicrobial and anticancer activities, this compound has shown potential neuroprotective effects.

Research indicates that the compound may exert neuroprotective effects by:

- Reducing Oxidative Stress : It has been shown to decrease levels of reactive oxygen species (ROS) in neuronal cells.

- Inhibiting Neuroinflammation : The compound downregulates pro-inflammatory cytokines, which are often elevated in neurodegenerative conditions.

Q & A

Q. Advanced Structural Analysis

- X-ray Crystallography : Resolve the crystal lattice to confirm substituent positions (Cl at C6, NO₂ at C7). Similar chloro-substituted benzoxazinones exhibit screw-boat conformations with intermolecular N–H⋯O hydrogen bonds .

- NMR Spectroscopy :

- LC-MS/MS : Use positive-ion mode (m/z [M+H]⁺ = 229) with fragmentation patterns confirming Cl and NO₂ loss .

How should bioactivity assays be designed to evaluate the phytotoxicity of this compound?

Q. Basic Bioassay Design

- Seed Germination Assays : Test on model weeds (e.g., Avena fatua, Lolium rigidum) at 0.1–1.0 mM concentrations. Compare inhibition rates (%) against controls .

- Dose-Response Curves : Use nonlinear regression (logistic models) to calculate IC₅₀ values.

- SAR Insights : Nitro groups enhance electrophilicity, increasing reactivity with biological targets (e.g., enzyme active sites). Compare with DIBOA (IC₅₀ ~0.5 mM) to contextualize potency .

Data Contradictions : Variable results may stem from degradation during bioassays. Stabilize solutions with antioxidants (e.g., ascorbic acid) and store at –20°C .

How do degradation products influence the ecological impact and bioactivity of this compound?

Q. Advanced Degradation Analysis

- Degradation Pathways : Nitro reduction (microbial/enzymatic) yields amino derivatives (e.g., 6-chloro-7-amino analog), which may retain or enhance toxicity. Use E. coli nitroreductases (NfsA/B) for in vitro studies .

- Phytotoxicity of Metabolites : Test degradation products (e.g., aminophenoxazines) at 10–100 µM. Aminophenoxazines show prolonged soil persistence and higher inhibition of root elongation (~70% at 50 µM) .

- Ecotoxicology : Assess non-target effects using Daphnia magna or soil microbiota. Nitro groups may increase aquatic toxicity (LC₅₀ < 1 mg/L) .

What computational methods predict the solubility and lipophilicity of this compound?

Q. Advanced Computational Modeling

- LogP Calculations : Use Molinspiration or ChemAxon software. Predicted logP for 6-chloro-7-nitro derivative: ~1.5 (moderate lipophilicity) .

- Solubility Prediction : Abraham solvation parameters estimate aqueous solubility (~0.1 mg/mL at 25°C). Validate with shake-flask experiments (UV-Vis quantification) .

- QSAR Models : Correlate substituent electronegativity (Cl, NO₂) with bioactivity. Nitro groups enhance electrophilic attack on thiol groups in target enzymes .

How does the compound’s stability under varying storage conditions affect experimental reproducibility?

Q. Methodological Stability Studies

- Thermal Stability : Decomposition occurs above 100°C (TGA data). Store at –20°C in amber vials to prevent photodegradation .

- Hydrolytic Sensitivity : Lactam rings hydrolyze in alkaline conditions (pH > 9). Use buffered solutions (pH 5–7) for bioassays .

- Analytical Monitoring : Periodic HPLC checks (retention time shifts indicate degradation). Use C18 columns with acetonitrile/water (70:30) mobile phase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.